molecular formula C19H17N5O B4328995 N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE

N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE

Cat. No.: B4328995
M. Wt: 331.4 g/mol
InChI Key: SHMYGPJDHXNVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazoloquinoline core, which is known for its diverse biological activities and potential therapeutic applications. The compound’s structure includes a nicotinamide moiety, which is often associated with various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid . This reaction forms the pyrazoloquinoline core, which can then be further functionalized.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using efficient catalysts, such as palladium in the Buchwald-Hartwig reaction, to couple intermediates . Additionally, the use of continuous flow reactors can enhance the scalability and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the pyrazoloquinoline core.

Scientific Research Applications

N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-ETHYL-7-METHYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}PYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of the pyrazoloquinoline core with a nicotinamide moiety. This unique structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds.

Properties

IUPAC Name

N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-3-24-18-15(10-13-7-6-12(2)9-16(13)21-18)17(23-24)22-19(25)14-5-4-8-20-11-14/h4-11H,3H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMYGPJDHXNVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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